oxalic acid;3-(oxetan-3-yl)azetidine
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Overview
Description
Oxalic acid;3-(oxetan-3-yl)azetidine is a compound that combines the properties of oxalic acid with those of a heterocyclic structure containing both oxetane and azetidine rings. Oxalic acid is a simple dicarboxylic acid, while oxetane and azetidine are four-membered rings containing oxygen and nitrogen atoms, respectively. This unique combination of functional groups and ring structures makes the compound of interest in various fields of chemistry and biology.
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized through aza-michael addition , a powerful method for constructing C–N bonds containing various highly functional organic compounds .
Biochemical Pathways
The compound is part of the oxetane class of compounds, which are known to exhibit a number of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-(oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings followed by their combination with oxalic acid. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate, are obtained through reactions like the Horner–Wadsworth–Emmons reaction and further treated with various amines to yield the target compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using catalysts to increase yield, and ensuring the purity of the final product through techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;3-(oxetan-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The oxetane and azetidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride can be used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;3-(oxetan-3-yl)azetidine has several scientific research applications:
Biology: It can be used to study the biological activity of heterocyclic compounds, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing nitrogen, used in various pharmaceuticals.
Oxetane: A four-membered ring containing oxygen, used as a building block in organic synthesis.
Pyrrolidine: A five-membered ring containing nitrogen, similar to azetidine but with different properties.
Uniqueness
Oxalic acid;3-(oxetan-3-yl)azetidine is unique due to its combination of oxalic acid with both oxetane and azetidine rings. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. The presence of both oxygen and nitrogen in the ring structures allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
oxalic acid;3-(oxetan-3-yl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLUUDIBPFTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956369-40-6 |
Source
|
Record name | bis(3-(oxetan-3-yl)azetidine) oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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